N-benzhydryl-2-(7-chloro-1-oxo-2(1H)-isoquinolinyl)acetamide
Description
N-benzhydryl-2-(7-chloro-1-oxo-2(1H)-isoquinolinyl)acetamide is a synthetic acetamide derivative featuring a benzhydryl (diphenylmethyl) group attached to the nitrogen atom and a 7-chloro-1-oxo-isoquinoline moiety at the acetamide’s α-position. Its structural complexity arises from the fused isoquinoline ring system, which introduces steric and electronic effects that influence reactivity and biological interactions.
Properties
CAS No. |
853319-81-0 |
|---|---|
Molecular Formula |
C24H19ClN2O2 |
Molecular Weight |
402.9 g/mol |
IUPAC Name |
N-benzhydryl-2-(7-chloro-1-oxoisoquinolin-2-yl)acetamide |
InChI |
InChI=1S/C24H19ClN2O2/c25-20-12-11-17-13-14-27(24(29)21(17)15-20)16-22(28)26-23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-15,23H,16H2,(H,26,28) |
InChI Key |
FTASFQDCRRLXPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CN3C=CC4=C(C3=O)C=C(C=C4)Cl |
Origin of Product |
United States |
Biological Activity
Chemical Structure and Properties
N-benzhydryl-2-(7-chloro-1-oxo-2(1H)-isoquinolinyl)acetamide has the following structural formula:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 402.884 g/mol |
| Density | Not specified |
| Solubility | Not specified |
Research indicates that compounds similar to this compound may exhibit a range of biological activities, including:
- Anticholinergic Activity : Some isoquinoline derivatives have been shown to inhibit acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
- Antitumor Properties : Isoquinoline derivatives are known for their anticancer effects through various mechanisms, including apoptosis induction and cell cycle arrest .
In Vitro Studies
Several studies have investigated the biological effects of related compounds. For instance:
- Inhibition of AChE : A study demonstrated that certain isoquinoline derivatives can effectively inhibit AChE, which is crucial in managing Alzheimer's disease by preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission .
- Cytotoxicity Against Cancer Cell Lines : Compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents .
Study 1: Anticancer Activity
A recent study evaluated the anticancer properties of N-benzhydryl derivatives against human cancer cell lines. The findings revealed that these compounds exhibited significant growth inhibition, with IC50 values in the micromolar range. The mechanism was attributed to the induction of apoptosis and disruption of mitochondrial function.
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of isoquinoline derivatives. The results indicated that these compounds could protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic benefits in neurodegenerative conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares key physicochemical parameters and structural features of N-benzhydryl-2-(7-chloro-1-oxo-2(1H)-isoquinolinyl)acetamide with analogs identified in the literature:
Key Observations:
- Substituent Effects: The target compound’s 7-chloro-isoquinolinone group introduces greater steric bulk and polarity compared to simpler aryl groups (e.g., 4-chlorophenyl in ). This likely enhances its binding affinity to hydrophobic enzyme pockets, a feature shared with benzothiazole derivatives ().
- Molecular Weight : The target compound’s higher molar mass (~418 g/mol) compared to analogs like (335.83 g/mol) may impact bioavailability, as molecular weights >500 g/mol often reduce membrane permeability.
Crystallographic and Spectroscopic Analysis
- Structural Confirmation : and highlight the use of SHELX software and hydrogen-bonding analysis for crystal structure determination. For the target compound, 1H/13C NMR (as in ) and X-ray crystallography would be critical to confirm stereochemistry and packing motifs.
- Hydrogen Bonding: The isoquinolinone’s carbonyl group likely participates in hydrogen bonding (as in ), influencing solubility and crystal morphology compared to non-carbonyl analogs like .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
